molecular formula C25H21N5O4 B2676699 N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1189722-04-0

N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No.: B2676699
CAS No.: 1189722-04-0
M. Wt: 455.474
InChI Key: RLZHKSLJOQWXGJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C25H21N5O4 and its molecular weight is 455.474. The purity is usually 95%.
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Scientific Research Applications

  • Antagonistic Activity on Human A3 Adenosine Receptor : Compounds similar to the one , specifically 1,2,4-triazolo[1,5-a]quinoxaline derivatives, have been explored for their antagonistic activity on the human A3 adenosine receptor. These compounds, including variants like 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one, show promising results as potent and selective antagonists (Catarzi et al., 2005).

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of related compounds, such as methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates. These studies focus on developing novel derivatives and analyzing their yields and properties (Walid Fathalla, 2015).

  • H1-Antihistaminic Agents : Derivatives like 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested as new classes of H1-antihistaminic agents. These compounds have shown significant activity against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2009).

  • Anticancer Activity : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized for potential anticancer activity. These compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).

  • Inotropic Activities : Studies on 2‐(4‐(4‐Substituted benzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)‐acetamides have been conducted to investigate their positive inotropic activities. These compounds have shown favorable activity compared to standard drugs like Milrinone (Jing-Yuan Li et al., 2008).

  • Anticonvulsant Agents : Novel quinoxaline derivatives with potential anticonvulsant properties have been synthesized and characterized. Some of these compounds demonstrated significant anticonvulsant activities in tests (Mohamed Alswah et al., 2013).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4/c1-16-7-11-19(12-8-16)34-24-23-28-29(15-22(31)26-17-9-13-18(33-2)14-10-17)25(32)30(23)21-6-4-3-5-20(21)27-24/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZHKSLJOQWXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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